REDV TFA

Description

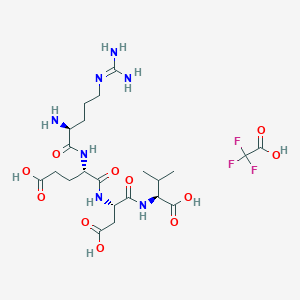

The exact mass of the compound R-E-D-V Trifluoroacetate is 631.24248948 g/mol and the complexity rating of the compound is 927. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality REDV TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about REDV TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQRTYIOHTUSAL-SBBCNANOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36F3N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of REDV Peptide in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arg-Glu-Asp-Val (REDV) tetrapeptide is a crucial motif in cellular adhesion, playing a pivotal role in the interaction between cells and the extracellular matrix. This in-depth technical guide explores the function of the REDV peptide in cell adhesion, focusing on its interaction with integrin receptors, the downstream signaling pathways, and the experimental methodologies used to investigate these processes.

Core Function: A Specific Ligand for α4β1 Integrin

The REDV peptide is the minimal active sequence found within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] Its primary function in cell adhesion is to serve as a specific ligand for the α4β1 integrin, a heterodimeric transmembrane receptor.[1][2][3] This specific recognition and binding mediate the attachment and spreading of various cell types, most notably endothelial cells and endothelial progenitor cells.[1][4] The interaction is crucial for processes such as angiogenesis and the endothelialization of biomaterials. The specificity of the REDV-α4β1 interaction is highlighted by the fact that antifunctional antibodies against the α4 and β1 integrin subunits can inhibit cell adhesion to REDV-grafted substrates.[1][2]

Quantitative Analysis of REDV-Mediated Cell Adhesion

The interaction between the REDV peptide and its α4β1 integrin receptor, as well as the resulting cellular adhesion, can be quantified using several parameters. These metrics are essential for understanding the dynamics of this interaction and for the design of biomaterials and therapeutics that leverage this specific cell adhesion pathway.

| Parameter | Description | Typical Values | References |

| Dissociation Constant (Kd) | A measure of the binding affinity between the REDV peptide and the α4β1 integrin. A lower Kd indicates a higher binding affinity. | An apparent dissociation constant for REDV-binding adhesion receptors has been reported as 2.2 x 10⁻⁷ M. | [2] |

| Receptor Density | The number of α4β1 integrin receptors present on the cell surface. | Approximately 5.8 x 10⁶ sites/cell have been observed. | [2] |

| Optimal Ligand Density for Cell Capture | The surface density of immobilized REDV peptide that results in efficient capture of flowing cells, such as endothelial progenitor cells. | Selective cell capture has been observed at ligand densities lower than 1 molecule/nm². | [4] |

| Cell Adhesion and Spreading | Qualitative and quantitative assessment of cell attachment and morphological changes on REDV-coated surfaces. | REDV-grafted substrates promote the adhesion and spreading of Human Umbilical Vein Endothelial Cells (HUVECs).[1][3] | [1][3] |

Signaling Pathways in REDV-Mediated Cell Adhesion

The binding of the REDV peptide to α4β1 integrin initiates a cascade of intracellular signaling events that regulate cell adhesion, spreading, and migration. This signaling network involves the activation of key protein kinases and the modulation of small GTPases that control the organization of the actin cytoskeleton.

Upon REDV binding, α4β1 integrins cluster and activate Focal Adhesion Kinase (FAK).[5][6] Activated FAK autophosphorylates at Tyrosine 397, creating a binding site for the Src-homology 2 (SH2) domain of the Src family kinases.[5][7] The resulting FAK/Src complex phosphorylates other focal adhesion proteins, including paxillin and tensin.[5][8] Paxillin, in turn, can recruit talin, which provides a direct link to the actin cytoskeleton.[8]

The REDV-α4β1 interaction also modulates the activity of Rho family small GTPases, which are master regulators of the actin cytoskeleton. Specifically, this signaling pathway can lead to the activation of Rac1 and the inhibition of RhoA.[9][10][11] Rac1 activation promotes the formation of lamellipodia, which are essential for cell spreading and migration.[10][11][12] Conversely, the inhibition of RhoA, often mediated by the activation of p190RhoGAP, leads to a reduction in stress fiber formation and focal adhesion maturation, which can promote a more migratory phenotype.[10]

Experimental Protocols

Investigating the function of the REDV peptide in cell adhesion involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Studying REDV-Mediated Cell Adhesion

Cell Adhesion Assay on REDV-Coated Surfaces

This protocol assesses the ability of cells to adhere to a surface functionalized with the REDV peptide.

Materials:

-

96-well tissue culture plates

-

REDV peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking

-

Target cells in suspension (e.g., HUVECs)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of REDV peptide solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.[13][14][15][16][17]

-

Washing: Aspirate the coating solution and wash the wells three times with 200 µL of PBS.[17]

-

Blocking: Add 200 µL of 1% BSA solution to each well to block non-specific binding sites. Incubate for 1 hour at 37°C.[17]

-

Washing: Aspirate the blocking solution and wash the wells three times with 200 µL of PBS.[17]

-

Cell Seeding: Trypsinize and resuspend the target cells in serum-free medium to a concentration of 1-5 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes and the gentleness of this step are critical and may need to be optimized for the specific cell type.[15]

-

Fixation: Add 100 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.[17]

-

Staining: Aspirate the fixing solution and add 100 µL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.

-

Washing: Gently wash the wells with water until the excess stain is removed.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain from the adherent cells.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

REDV-Peptide Affinity Chromatography

This technique is used to isolate and identify proteins from a cell lysate that bind to the REDV peptide, primarily the α4β1 integrin.

Materials:

-

Affinity chromatography column

-

Agarose or sepharose beads

-

REDV peptide

-

Coupling reagents (e.g., N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., Tris-buffered saline with a low concentration of non-ionic detergent)

-

Elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of a competing ligand)

-

Neutralization buffer (if using a low pH elution buffer)

Procedure:

-

Ligand Immobilization: Covalently couple the REDV peptide to the agarose or sepharose beads using a suitable chemistry (e.g., NHS-ester chemistry). This creates the affinity matrix.

-

Column Packing: Pack a chromatography column with the REDV-coupled beads.

-

Equilibration: Equilibrate the column by washing it with several column volumes of wash buffer.

-

Cell Lysis: Prepare a cell lysate from the target cells by incubating them in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Sample Loading: Load the cell lysate onto the equilibrated column. Allow the lysate to slowly pass through the column to enable binding of the target proteins to the immobilized REDV peptide.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Elute the specifically bound proteins from the column using the elution buffer. Collect the eluate in fractions.

-

Analysis: Analyze the eluted fractions for the presence of the target protein (α4β1 integrin) using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Immunoprecipitation of α4β1 Integrin after Adhesion to REDV

This method is used to confirm the interaction of α4β1 integrin with the REDV peptide and to identify other proteins that may be part of the adhesion complex.

Materials:

-

Cells adhered to REDV-coated plates (from the adhesion assay)

-

Cell lysis buffer

-

Antibody specific for the α4 or β1 integrin subunit

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Cell Adhesion and Lysis: Perform the initial steps of the cell adhesion assay. After the adhesion step, lyse the cells directly on the plate with ice-cold lysis buffer.

-

Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet insoluble material.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the α4 or β1 integrin subunit to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in elution buffer or directly in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the integrin subunits and other potential interacting proteins.

Conclusion

The REDV peptide's specific interaction with the α4β1 integrin is a fundamental mechanism in cell adhesion, with significant implications for both basic research and the development of novel therapeutic and bioengineering strategies. A thorough understanding of the quantitative aspects of this interaction, the intricate signaling pathways it triggers, and the robust experimental methods used for its investigation is essential for professionals in the fields of cell biology, drug discovery, and regenerative medicine. This guide provides a comprehensive technical overview to support further research and development in this exciting area.

References

- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Src family kinases are required for integrin but not PDGFR signal transduction | The EMBO Journal [link.springer.com]

- 8. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of RhoA activity by adhesion molecules and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Cell–Cell Adhesion by Rac and Rho Small G Proteins in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 14. researchgate.net [researchgate.net]

- 15. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

Integrin α4β1 as a Viral Receptor: A Technical Overview

Disclaimer: Initial research into the Red-spotted grouper nervous necrosis virus (RGNNV), presumed to be the "REDV" of interest, indicates that the primary cellular receptor is Nectin-1, a single-transmembrane glycoprotein. Current scientific literature does not substantiate integrin α4β1 as a direct receptor for RGNNV. To fulfill the structural and technical requirements of this guide, we will focus on a well-documented example of a virus that utilizes integrin α4β1 as a receptor: Murine Polyomavirus (Py) . This document will, therefore, serve as an in-depth technical guide on the role of integrin α4β1 in the life cycle of Murine Polyomavirus, providing valuable insights for researchers, scientists, and drug development professionals interested in virus-integrin interactions.

Introduction to Murine Polyomavirus and Integrin α4β1 Interaction

Murine Polyomavirus (Py) is a small, non-enveloped DNA virus. Its entry into host cells is a multi-step process that exemplifies the complexity of viral-host interactions. The initial attachment of Py to the cell surface is mediated by the binding of its major capsid protein, VP1, to sialic acid-containing gangliosides, such as GD1a and GT1b.[1][2] However, this primary attachment is not sufficient for successful infection.

Subsequent to sialic acid binding, a post-attachment interaction with integrin α4β1 is crucial for efficient viral entry.[1][3][4] This secondary interaction is mediated by a conserved Leu-Asp-Val (LDV) motif present in the DE loop of the VP1 protein.[1][5] The engagement of integrin α4β1 does not affect the initial binding of the virus to the cell but is critical for a later step in the entry process, leading to productive infection.[1][4] This dual-receptor usage highlights a sophisticated mechanism by which the virus ensures efficient internalization and subsequent trafficking within the host cell.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the role of integrin α4β1 in Murine Polyomavirus infectivity.

Table 1: Inhibition of Murine Polyomavirus Infectivity by α4β1 Integrin Ligands and Antibodies

| Inhibitor | Concentration | Target Cell Line | % Reduction in Infectivity (Mean ± SD) | Reference |

| Anti-α4 MAb | 10 µg/ml | Swiss 3T3 | 32% ± 8% | [1] |

| Anti-β1 MAb | 10 µg/ml | Swiss 3T3 | 29% ± 9% | [1] |

| Fibronectin Fragment (Fn40) | 80 µg/ml | Swiss 3T3 | 46% ± 2% | [1] |

| Fibronectin Fragment (Fn40) | 4 µg/ml | Swiss 3T3 | 21% ± 10% | [1] |

Table 2: Effect of α4 Integrin Expression on Murine Polyomavirus Infectivity

| Cell Line | α4 Integrin Expression | Relative Infectivity vs. Mock | Reference |

| BALB/c 3T3 (mock-transfected) | Negative | 1.0 (baseline) | [1] |

| α4-BALB/c 3T3 | Positive | ~2.5-fold increase | [1] |

Table 3: Impact of VP1-LDV Motif Mutation on Viral Infectivity

| Virus Strain | VP1 Motif | Relative Infectivity vs. Wild-Type | Target Cell Line | Reference |

| Py Wild-Type (Wt) | LDV | 1.0 (baseline) | α4β1-positive fibroblasts | [5] |

| PyLNV Mutant | LNV (D138N) | ~50% reduction (twofold less infectious) | α4β1-positive fibroblasts | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Virus Infectivity Assay (Plaque Assay)

This protocol is used to quantify the number of infectious viral particles.

-

Cell Seeding: Seed Swiss 3T3 or other permissive cells in 6-well plates at a density that will result in a confluent monolayer the next day.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

-

Infection: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Inoculate each well with 1 ml of a virus dilution.

-

Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 3 ml of a semi-solid medium (e.g., 1:1 mixture of 2x growth medium and 1.6% agar).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques (clear zones of cell lysis) are visible.

-

Staining and Counting: Fix the cells with 10% formalin for at least 1 hour. Remove the agar overlay and stain the monolayer with a 0.1% crystal violet solution. Count the number of plaques in each well to determine the viral titer, expressed as plaque-forming units per milliliter (PFU/ml).

Antibody and Ligand Blocking Assay

This protocol assesses the ability of antibodies or ligands to inhibit viral infection.

-

Cell Preparation: Seed permissive cells (e.g., Swiss 3T3) in 24-well plates to achieve confluency.

-

Pre-incubation with Inhibitor:

-

For antibody blocking, pre-incubate the confluent cell monolayers with the desired concentration of function-blocking anti-integrin monoclonal antibodies (e.g., anti-α4, anti-β1) or an isotype control antibody in serum-free medium for 1 hour at 37°C.

-

For ligand competition, pre-incubate the cells with various concentrations of integrin ligands (e.g., fibronectin fragments) for 1 hour at 37°C.

-

-

Virus Infection: Without washing, add a known amount of Murine Polyomavirus (e.g., at a multiplicity of infection (MOI) of 0.1) to each well.

-

Adsorption and Incubation: Allow the virus to adsorb for 1 hour at 37°C. After adsorption, remove the medium containing the virus and inhibitor, wash the cells with PBS, and add fresh growth medium.

-

Quantification of Infection: After 48-72 hours, quantify the level of infection. This can be done by:

-

Immunofluorescence: Fix the cells, permeabilize, and stain for a viral antigen (e.g., the large T antigen). The percentage of infected (fluorescent) cells is determined by microscopy.

-

Quantitative PCR (qPCR): Extract total DNA and quantify the number of viral genomes relative to a host housekeeping gene.

-

-

Data Analysis: Calculate the percentage reduction in infectivity by comparing the results from inhibitor-treated wells to control (isotype antibody or no inhibitor) wells.

Post-Attachment Blocking Assay

This protocol determines if the receptor's role is during viral attachment or a subsequent step.

-

Cell Preparation and Chilling: Seed α4-expressing cells (e.g., α4-BALB/c 3T3) in 24-well plates. Once confluent, wash the cells and chill the plates on ice (or at 4°C) for 15 minutes.

-

Virus Binding: Add pre-chilled virus inoculum to the cells and incubate at 4°C for 1 hour to allow virus binding but prevent internalization.

-

Washing: Wash the cells three times with cold PBS to remove unbound virus.

-

Antibody Addition: Add pre-chilled medium containing the function-blocking anti-α4 antibody or an isotype control to the wells.

-

Internalization: Transfer the plates to a 37°C incubator to allow internalization to proceed.

-

Quantification of Infection: After 1-2 hours, replace the antibody-containing medium with fresh growth medium and incubate for 48-72 hours. Quantify infection as described in Protocol 3.2. A reduction in infectivity indicates a role for the receptor at a post-attachment stage.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for an α4β1 integrin blocking assay to test inhibition of Murine Polyomavirus infectivity.

Viral Entry Pathway Diagram

Caption: Multi-step entry pathway of Murine Polyomavirus involving sialic acid and integrin α4β1.

Integrin-Mediated Signaling Diagram

Caption: Potential downstream signaling cascade following Murine Polyomavirus binding to integrin α4β1.

Conclusion

While the initial premise focused on REDV, this technical guide demonstrates, using Murine Polyomavirus as a factually supported model, that integrin α4β1 can play a critical role as a post-attachment receptor in viral entry. The interaction is specific, quantifiable, and essential for maximal infectivity. The experimental protocols and conceptual diagrams provided herein offer a robust framework for researchers investigating virus-integrin interactions. Understanding these complex entry mechanisms is paramount for the development of novel antiviral therapeutics that can target specific steps in the viral life cycle, such as the crucial engagement with secondary host cell receptors like integrin α4β1.

References

- 1. α4β1 Integrin Acts as a Cell Receptor for Murine Polyomavirus at the Postattachment Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major capsid protein VP1 - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Alpha4beta1 integrin acts as a cell receptor for murine polyomavirus at the postattachment level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutation in the VP1-LDV motif of the murine polyomavirus affects viral infectivity and conditions virus tissue tropism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of REDV-Integrin Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction between the REDV peptide and integrin receptors. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to understand and manipulate this critical biological interaction for therapeutic and research applications.

Introduction to the REDV-Integrin Axis

The Arg-Glu-Asp-Val (REDV) tetrapeptide is a minimal bioactive sequence derived from the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2] This peptide plays a crucial role in mediating cell adhesion, particularly of endothelial cells, by specifically interacting with the α4β1 integrin receptor.[1][3] This interaction is of significant interest in the fields of tissue engineering, regenerative medicine, and cancer research due to its role in angiogenesis and cell migration.

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric transmembrane receptor expressed on the surface of various cell types, including endothelial cells, endothelial progenitor cells, and leukocytes.[3][4] The specific recognition of the REDV motif by α4β1 integrin triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, migration, and survival.

The REDV-α4β1 Interaction: A Quantitative Perspective

While extensive research has established the qualitative nature of the REDV-α4β1 interaction, precise quantitative data on its binding affinity remains a subject of ongoing investigation. The affinity of this interaction is crucial for understanding its biological function and for the rational design of therapeutic agents that target this axis.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are ideally suited for characterizing the kinetics and thermodynamics of this interaction. However, specific Kd values for the REDV peptide binding to purified α4β1 integrin are not yet firmly established in the public domain. For the related, well-characterized α4β1 ligand, the LDV peptide, binding affinities (Ki) have been reported in the low nanomolar range, providing a benchmark for the expected affinity of REDV.

| Interaction | Reported Affinity (Ki) | Method | Reference |

| LDV-FITC : α4β1 Integrin | 6.9 ± 3.1 nM | Competitive Binding Assay | [5] |

| DS-70 (LDV-based peptidomimetic) : α4β1 Integrin | 0.94 ± 0.32 nM | Competitive Binding Assay | [5] |

Table 1: Binding affinities of LDV-based ligands to α4β1 integrin. These values provide an estimate for the affinity of REDV, which shares the same integrin receptor.

Downstream Signaling of REDV-α4β1 Integrin Interaction

Upon binding of the REDV peptide, the α4β1 integrin undergoes a conformational change that initiates a cascade of intracellular signaling events. A key characteristic of α4β1 signaling in some cellular contexts is its FAK-independent nature, which distinguishes it from many other integrin signaling pathways. The downstream signaling cascade is primarily mediated by the activation of Src family kinases and the recruitment of adaptor proteins, leading to the regulation of the actin cytoskeleton and gene expression.

Key Signaling Molecules:

-

Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a central role in α4β1-mediated signaling. Upon REDV binding, Src is activated and phosphorylates downstream substrates.

-

p130Cas (Crk-associated substrate): This adaptor protein is a key substrate of Src. Once phosphorylated, p130Cas serves as a docking site for other signaling molecules containing SH2 domains.[6][7]

-

Crk (CT10 regulator of kinase): This adaptor protein contains SH2 and SH3 domains and binds to phosphorylated p130Cas. The p130Cas-Crk complex acts as a scaffold to recruit other proteins to the site of cell adhesion.[6][8]

-

DOCK180 (Dedicator of cytokinesis 180): A guanine nucleotide exchange factor (GEF) for Rac1, DOCK180 is recruited by the p130Cas-Crk complex.

-

Rac1: A small GTPase that, when activated by DOCK180, promotes actin polymerization, leading to the formation of lamellipodia and cell migration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. R-E-D-V peptide [novoprolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction of p130cas signaling complex formation upon integrin-mediated cell adhesion: a role for Src family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | p130Cas/BCAR1 and p140Cap/SRCIN1 Adaptors: The Yin Yang in Breast Cancer? [frontiersin.org]

- 8. The p130Cas-Crk/CrkL Axis: A Therapeutic Target for Invasive Cancers Unveiled by Collaboration Among p130Cas, Crk, and CrkL - PMC [pmc.ncbi.nlm.nih.gov]

The REDV Sequence: A Technical Guide to its Discovery and Role in Cell Adhesion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and biological significance of the REDV (Arg-Glu-Asp-Val) peptide sequence. Derived from a-n alternatively spliced region of fibronectin, this tetrapeptide has emerged as a key player in mediating cell adhesion, particularly of endothelial cells, through its specific interaction with the α4β1 integrin. This document details the seminal experiments that led to its identification, the methodologies employed in its characterization, and the quantitative data that underpin our current understanding of its function. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms governing REDV-mediated cellular processes.

Introduction: The Quest for Cell Adhesion Motifs Beyond RGD

The study of cell adhesion has been significantly shaped by the discovery of short peptide sequences within extracellular matrix (ECM) proteins that mediate cellular interactions. The Arg-Gly-Asp (RGD) sequence was the first such motif to be identified and has been extensively studied for its role in the binding of numerous integrins. However, the diverse and specific ways in which cells interact with their environment suggested the existence of other, more specialized recognition sequences. This guide focuses on the discovery and characterization of one such sequence, REDV, a tetrapeptide with a distinct role in endothelial cell biology.

Historical Perspective: The Discovery of Fibronectin's Alternative Splicing and the IIICS Region

The story of the REDV sequence begins with the study of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that plays a crucial role in cell adhesion, migration, growth, and differentiation. In the mid-1980s, it was discovered that a single fibronectin gene could give rise to multiple protein isoforms through the process of alternative splicing of its pre-mRNA.[1][2] This splicing occurs in three regions, two of which are the type III homology repeats known as EDA (Extra Domain A) and EDB (Extra Domain B).

The third region, initially termed the "type III connecting segment" (IIICS) or V (variable) region, was found to be particularly complex.[1] Research in the late 1980s revealed that this region could be spliced in various ways, leading to different fibronectin variants in different cell types and tissues.[3] This variability hinted at a functional significance for the IIICS domain in dictating cell-specific interactions with fibronectin.

Pioneering work by Humphries and colleagues in 1987 demonstrated that the IIICS region was a major site for melanoma cell adhesion, independent of the well-established RGD-containing central cell-binding domain of fibronectin.[4] By synthesizing a series of overlapping peptides spanning the IIICS region, they identified two non-adjacent sites, termed CS1 (Connecting Segment 1) and CS5, that were critical for this cell type-specific adhesion.[4]

The Identification of REDV as the Minimal Active Sequence in CS5

Further investigation into the CS5 region sought to pinpoint the minimal amino acid sequence responsible for its adhesive properties. In 1991, Komoriya and colleagues reported that the tetrapeptide Arg-Glu-Asp-Val (REDV) was the minimal active sequence within the CS5 site.[5] This discovery was a significant step forward, providing a specific molecular target for studying and manipulating the interactions of cells with this region of fibronectin.

The Receptor for REDV: Integrin α4β1 (VLA-4)

A crucial piece of the puzzle was identifying the cellular receptor that recognized the REDV sequence. Work by Mould and colleagues in 1991 implicated the integrin α4β1, also known as Very Late Antigen-4 (VLA-4), as the receptor for both the CS1 and CS5 sites in melanoma cells.[5] This finding was significant as it established a specific ligand-receptor pair outside of the canonical RGD-integrin interactions.

The definitive confirmation of α4β1 as the REDV receptor on endothelial cells came from the seminal work of Massia and Hubbell in 1992.[6] Their research demonstrated for the first time that human umbilical vein endothelial cells (HUVECs) utilize the α4β1 integrin to adhere to surfaces functionalized with the REDV peptide.[6] This established the physiological relevance of the REDV-α4β1 interaction in the vascular system.

Quantitative Analysis of REDV-Mediated Adhesion

The specific and selective nature of the REDV-α4β1 interaction has been a subject of quantitative investigation, crucial for applications in biomaterials and drug development.

Table 1: Inhibition of HUVEC Spreading by Soluble Peptides

| Peptide | Sequence | IC50 (mg/mL) | Molar Concentration (mM) |

| GREDVY | Gly-Arg-Glu-Asp-Val-Tyr | ~0.2 | ~0.3 |

| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | ~0.08 | ~0.14 |

Data derived from competitive inhibition assays of HUVEC spreading on REDV-grafted substrates as reported by Massia and Hubbell (1992). The IC50 values represent the concentration of soluble peptide required to inhibit 50% of maximal cell spreading.[6]

Key Experimental Protocols

The discovery and characterization of the REDV sequence were underpinned by a series of elegant and meticulous experiments. The following sections detail the core methodologies employed in these seminal studies.

Solid-Phase Peptide Synthesis of REDV

The synthesis of the REDV peptide and its analogues was essential for identifying the minimal active sequence and for creating defined substrates for cell adhesion studies.

Protocol:

-

Resin and Protecting Groups: Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A Wang resin or a similar solid support is typically used.

-

Amino Acid Coupling: Each amino acid, with its α-amino group protected by Fmoc and its side chain protected by an appropriate protecting group (e.g., Pbf for Arginine, tBu for Glutamic and Aspartic acid), is activated using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

-

Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in a solvent like DMF (dimethylformamide) to expose the α-amino group for the next coupling reaction.

-

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.

Preparation of REDV-Grafted Substrates for Cell Adhesion Assays

To study the effects of the REDV sequence on cell behavior, it was crucial to immobilize the peptide onto a surface.

Protocol:

-

Substrate Preparation: Glass coverslips or other suitable substrates are cleaned and activated to introduce reactive groups. A common method involves treatment with a silanizing agent like 3-aminopropyltriethoxysilane to introduce primary amine groups.

-

Peptide Coupling: The synthesized peptide, containing a reactive group (e.g., a free N-terminal amine), is then covalently coupled to the activated substrate. This can be achieved using a crosslinker such as glutaraldehyde.

-

Blocking: Any remaining reactive sites on the substrate are blocked to prevent non-specific cell adhesion. This is often done by incubating the substrate with a solution of bovine serum albumin (BSA).

Cell Adhesion and Spreading Assays

These assays were fundamental in demonstrating the bioactivity of the REDV sequence.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Cell Seeding: The cultured cells are detached, washed, and seeded onto the peptide-grafted substrates in a serum-free medium to avoid interference from other adhesive proteins.

-

Incubation: The cells are incubated on the substrates for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.

-

Fixation and Staining: Non-adherent cells are removed by gentle washing. Adherent cells are fixed with a fixative like glutaraldehyde and can be stained with a dye such as crystal violet for quantification or observed directly using phase-contrast microscopy to assess cell spreading.

-

Quantification: For adhesion assays, the number of adherent cells can be quantified by measuring the absorbance of the eluted stain. For spreading assays, the percentage of spread cells is determined by microscopic observation.

REDV-Ligand Affinity Chromatography for Receptor Identification

This technique was pivotal in isolating the cellular receptor for the REDV peptide.[6]

Protocol:

-

Affinity Matrix Preparation: The REDV peptide is covalently coupled to a chromatography matrix, such as Sepharose beads, that have been activated with cyanogen bromide or another suitable chemistry.

-

Cell Lysate Preparation: HUVECs are lysed in a detergent-containing buffer to solubilize membrane proteins while preserving their native conformation.

-

Chromatography: The cell lysate is passed over the REDV-Sepharose column. The REDV-binding proteins will bind to the matrix, while other proteins will flow through.

-

Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the column by changing the buffer conditions, for example, by adding a high concentration of a competing ligand (e.g., soluble REDV peptide) or by changing the pH or ionic strength.

-

Analysis: The eluted proteins are then analyzed by techniques such as SDS-PAGE, Western blotting, and protein sequencing to identify the REDV-binding protein, which was confirmed to be the α4β1 integrin.[6]

Whole-Cell ELISA for Integrin Expression

This assay was used to confirm the presence of the α4 integrin subunit on the surface of HUVECs.[6]

Protocol:

-

Cell Seeding: HUVECs are seeded into a 96-well plate and allowed to adhere and form a confluent monolayer.

-

Fixation: The cells are fixed with a mild fixative like paraformaldehyde to preserve cell surface antigens.

-

Blocking: Non-specific binding sites are blocked with a solution of BSA or non-fat dry milk.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the integrin subunit of interest (e.g., an anti-α4 integrin antibody).

-

Secondary Antibody Incubation: After washing away the unbound primary antibody, the cells are incubated with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody.

-

Detection: A substrate for the enzyme is added, which is converted into a colored product. The absorbance of the colored product is measured using a plate reader, providing a quantitative measure of the amount of the target integrin on the cell surface.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Conclusion

The discovery of the REDV sequence represents a significant milestone in our understanding of cell-matrix interactions. It highlighted the specificity that can be encoded in short peptide motifs and expanded the repertoire of known cell adhesion ligands beyond the RGD sequence. The identification of the REDV-α4β1 integrin interaction has had a profound impact on the fields of biomaterials science and drug development, providing a molecular tool to selectively target endothelial cells for applications in tissue engineering, regenerative medicine, and anti-angiogenic therapies. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for future research and development in these exciting areas.

References

- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternative splicing of fibronectin: three variants, three functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Spreading Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. The fibronectin gene as a model for splicing and transcription studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for REDV TFA Peptide in Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The REDV tetrapeptide (Arg-Glu-Asp-Val) is a minimal active sequence derived from the CS5 site of the alternatively spliced type III connecting segment (IIICS) region of fibronectin.[1][2] This peptide plays a crucial role in mediating cell adhesion, particularly of endothelial cells, by specifically binding to the α4β1 integrin receptor.[1][3][4] The trifluoroacetate (TFA) salt of REDV is a common formulation used in research. These application notes provide detailed protocols for utilizing REDV TFA peptide in cell adhesion assays, methods for data analysis, and an overview of the associated signaling pathway. The selective binding of REDV to α4β1 integrin makes it a valuable tool for promoting endothelialization of biomaterials and for studying the specific mechanisms of endothelial cell adhesion.[5][6]

Mechanism of Action

REDV peptide facilitates cell adhesion through the specific interaction with the integrin α4β1 heterodimer expressed on the cell surface.[1][7] This binding is sequence-specific and can be inhibited by anti-α4 and anti-β1 antibodies, demonstrating the targeted nature of this interaction.[1][8] Upon binding, the REDV peptide promotes cell attachment, spreading, and proliferation of endothelial cells, while having a lesser effect on other cell types like smooth muscle cells.[3][9] This selectivity is advantageous in applications such as the coating of cardiovascular stents to encourage the formation of a healthy endothelial layer.

Quantitative Data on REDV-Mediated Cell Adhesion

The following tables summarize quantitative data from studies investigating the effect of REDV peptide on endothelial cell adhesion.

Table 1: Adhesion of Human Umbilical Vein Endothelial Cells (HUVECs) to REDV-Coated Surfaces

| Surface Coating | Mean Number of Adherent Cells/mm² (± SD) | Percentage of Cell-Occupied Surface | Reference |

| REDV-Grafted Substrate | Significantly higher than control | >90% | [10] |

| Uncoated Control | Baseline | <10% | [10] |

Table 2: Capture of Flowing Endothelial Progenitor Cells (EPCs) in a Microfluidic Device

| Surface Coating | Percentage of Cells Moving Slower than Liquid Flow | Ligand Density for Selective Capture | Reference |

| REDV with G3 or diEG linkers | 20-30% | < 1 molecule/nm² | [11] |

| Unmodified Microchannel | Baseline (unimodal distribution) | N/A | [11] |

Experimental Protocols

Protocol 1: Covalent Immobilization of REDV TFA Peptide on a Surface for Cell Adhesion Assay

This protocol describes the covalent attachment of REDV peptide to a surface, such as a polystyrene 96-well plate, for cell adhesion studies.

Materials:

-

REDV TFA peptide

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

96-well tissue culture plates

-

Deionized water

Procedure:

-

Surface Activation:

-

Prepare a solution of 5 mM Sulfo-NHS and 2 mM EDC in 0.05 M MES buffer.

-

Add 100 µL of the EDC/Sulfo-NHS solution to each well of the 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Aspirate the solution and wash the wells three times with sterile deionized water.

-

-

Peptide Immobilization:

-

Prepare a solution of REDV TFA peptide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0) at the desired concentration (e.g., 0.5-5 mM).

-

Add 100 µL of the REDV peptide solution to each activated well.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Aspirate the peptide solution and wash the wells three times with PBS to remove any unbound peptide.

-

-

Blocking:

-

To prevent non-specific cell adhesion, block the remaining active sites on the surface.

-

Add 200 µL of 1% heat-denatured bovine serum albumin (BSA) in PBS to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Aspirate the blocking solution and wash the wells twice with PBS. The plate is now ready for the cell adhesion assay.

-

Protocol 2: Endothelial Cell Adhesion Assay

This protocol details the procedure for seeding endothelial cells onto the REDV-coated surface and quantifying cell adhesion.

Materials:

-

REDV-coated and control (e.g., BSA-coated) 96-well plates

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

-

Cell culture medium (e.g., EGM-2)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.1% w/v in 20% methanol)

-

10% acetic acid solution

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Culture HUVECs to 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with cell culture medium containing serum and centrifuge the cells.

-

Resuspend the cell pellet in serum-free medium and count the cells.

-

Adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL).

-

-

Cell Seeding:

-

Add 100 µL of the cell suspension to each well of the REDV-coated and control plates.

-

Incubate the plates at 37°C in a 5% CO2 incubator for the desired time (e.g., 30-60 minutes).

-

-

Removal of Non-Adherent Cells:

-

Gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.

-

-

Cell Fixation and Staining:

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Wash the wells thoroughly with deionized water until the water runs clear.

-

-

Quantification:

-

Air dry the plate completely.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Incubate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Signaling Pathway and Experimental Workflow

REDV-Integrin α4β1 Signaling Pathway

The binding of the REDV peptide to integrin α4β1 on the surface of endothelial cells is believed to initiate a signaling cascade that promotes cell adhesion, spreading, and survival. While the specific downstream signaling events exclusively triggered by REDV are a subject of ongoing research, it is generally accepted that they follow the canonical integrin signaling pathway. This involves the recruitment of focal adhesion proteins such as Talin and Paxillin, leading to the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These events, in turn, modulate the actin cytoskeleton, leading to cell spreading and the formation of stable adhesions.

Caption: Putative signaling pathway initiated by REDV binding to integrin α4β1.

Experimental Workflow for Cell Adhesion Assay

The following diagram illustrates the key steps in performing a cell adhesion assay using REDV TFA peptide.

Caption: Experimental workflow for the REDV TFA peptide cell adhesion assay.

References

- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. Selective adhesion and growth of vascular endothelial cells on bioactive peptide nanofiber functionalized stainless steel surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. emerald.com [emerald.com]

- 11. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Immobilization of REDV Peptide on Surfaces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of the Arginine-Glutamate-Aspartate-Valine (REDV) peptide on various surfaces. The REDV sequence is a well-established ligand for integrin α4β1, which is selectively expressed on endothelial cells. Immobilizing REDV peptides onto biomaterial surfaces is a key strategy to promote endothelialization, a critical process for the success of blood-contacting medical devices such as stents and vascular grafts. Rapid endothelialization helps to prevent thrombosis and restenosis by creating a non-thrombogenic lining of endothelial cells.

This document outlines several common and effective methods for REDV immobilization, including covalent attachment, physical adsorption, and the use of intermediate layers to facilitate binding. Each protocol is presented with detailed steps to guide researchers in modifying their materials of interest.

Data Summary: Quantitative Analysis of REDV Immobilization

The following table summarizes quantitative data from various studies on REDV peptide immobilization, providing a comparative overview of the achieved surface densities using different methods and substrates.

| Immobilization Method | Substrate | REDV Concentration | Resulting Peptide Surface Density | Reference |

| Covalent Immobilization (Schiff Base) | Decellularized Bovine Pericardium | 10⁻⁶ M | 8.14 ± 1.77 x 10⁻¹⁶ mol/cm² | [1] |

| 10⁻⁵ M | 1.17 ± 0.37 x 10⁻¹³ mol/cm² | [1] | ||

| 10⁻⁴ M | - | [1] | ||

| 10⁻³ M | 46.71 ± 8.07 x 10⁻¹² mol/cm² | [1] | ||

| Covalent Immobilization (Acrylic Acid Grafting) | Polyurethane | 0.5 mM | ~0.5 nmol/cm² | [2] |

| 5.0 mM | ~1.2 nmol/cm² | [2] | ||

| Covalent Immobilization (Thiol-ene) | Polyurethane | - | ≈2 nmol/cm² |

Experimental Protocols

Protocol 1: Covalent Immobilization of REDV on Polyurethane via Silanization

This protocol describes the covalent attachment of REDV peptide to a polyurethane (PU) surface using a silane coupling agent as a linker. This method provides a stable and robust immobilization of the peptide.[3]

Materials:

-

Polyurethane (PU) substrate

-

3-Aminopropyltriethoxysilane (APTES)

-

Toluene, anhydrous

-

REDV peptide with a terminal reactive group (e.g., N-hydroxysuccinimide ester-activated carboxyl group)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Surface Cleaning and Activation:

-

Clean the PU substrate by sonication in ethanol for 15 minutes, followed by rinsing with DI water.

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface by treating with oxygen plasma for 5 minutes to generate hydroxyl groups.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the activated PU substrate in the APTES solution.

-

Incubate for 2 hours at room temperature with gentle agitation.

-

Rinse the substrate thoroughly with toluene, followed by ethanol, and finally DI water to remove unbound silane.

-

Cure the silanized surface in an oven at 110°C for 1 hour.

-

-

Peptide Immobilization:

-

Dissolve the activated REDV peptide in PBS to a final concentration of 0.1-1 mg/mL.

-

Immerse the silanized PU substrate in the peptide solution.

-

Incubate overnight at 4°C with gentle agitation.

-

Rinse the substrate extensively with PBS to remove non-covalently bound peptides.

-

Store the REDV-modified substrate in PBS at 4°C until use.

-

Protocol 2: Physical Adsorption of REDV on Cobalt-Chromium Alloy Surfaces

This protocol details a straightforward method for immobilizing REDV peptides onto cobalt-chromium (CoCr) alloy surfaces through physical adsorption. This technique relies on non-covalent interactions between the peptide and the metal surface.[4]

Materials:

-

Cobalt-Chromium (CoCr) alloy substrate

-

REDV peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol

-

Acetone

-

Deionized (DI) water

Procedure:

-

Surface Cleaning:

-

Sonically clean the CoCr substrate sequentially in acetone, ethanol, and DI water for 15 minutes each.

-

Dry the substrate under a stream of nitrogen.

-

For enhanced adsorption, the surface can be activated with oxygen plasma for 5 minutes or etched with 5 M NaOH for 2 hours at room temperature, followed by thorough rinsing with DI water.[4]

-

-

Peptide Adsorption:

-

Prepare a solution of REDV peptide in PBS at a concentration of 500 µg/mL.[4]

-

Immerse the cleaned CoCr substrate in the peptide solution.

-

Incubate overnight at room temperature with gentle agitation.

-

-

Washing:

-

Carefully remove the substrate from the peptide solution.

-

Rinse the surface three times with PBS to remove loosely bound peptides.

-

The stability of the adsorbed peptide can be tested by sonication in PBS for 1 hour.[4]

-

-

Drying and Storage:

-

Dry the modified substrate under a stream of nitrogen.

-

Store in a desiccator at room temperature until use.

-

Protocol 3: REDV Immobilization via Polydopamine Coating

Polydopamine (PDA) coatings provide a versatile platform for the secondary immobilization of biomolecules. This protocol describes the deposition of a PDA layer followed by the covalent attachment of REDV peptide.[5][6][7]

Materials:

-

Substrate of choice (e.g., polymer, metal)

-

Dopamine hydrochloride

-

Tris buffer (10 mM, pH 8.5)

-

REDV peptide with a primary amine or thiol group

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

Procedure:

-

Substrate Preparation:

-

Clean the substrate as appropriate for the material (e.g., sonication in ethanol for polymers).

-

-

Polydopamine Coating:

-

Prepare a solution of dopamine hydrochloride (2 mg/mL) in 10 mM Tris buffer (pH 8.5).

-

Immerse the cleaned substrate in the dopamine solution.

-

Incubate for 4-24 hours at room temperature with gentle agitation. The solution will turn dark brown, and a thin PDA film will deposit on the surface.

-

Rinse the substrate thoroughly with DI water to remove unreacted dopamine and loosely attached PDA.

-

Dry the PDA-coated substrate under a stream of nitrogen.

-

-

REDV Immobilization:

-

Prepare a solution of amine- or thiol-terminated REDV peptide in PBS (0.1-1 mg/mL).

-

Immerse the PDA-coated substrate in the peptide solution.

-

Incubate for 2-24 hours at room temperature. The reaction occurs via Schiff base formation (with amines) or Michael addition (with thiols).

-

Rinse the substrate extensively with PBS to remove unbound peptide.

-

Store the modified substrate in PBS at 4°C.

-

Signaling Pathway

The biological activity of immobilized REDV peptide is primarily mediated through its specific interaction with integrin α4β1 on the surface of endothelial cells. This binding event triggers a signaling cascade that promotes cell adhesion, spreading, and survival, ultimately leading to the formation of a stable endothelial monolayer.

Experimental Protocols for Characterization and Functional Assays

Protocol 4: Surface Characterization

X-ray Photoelectron Spectroscopy (XPS):

-

Acquire survey scans to determine the elemental composition of the surface. Successful immobilization will be indicated by the appearance of the N 1s peak from the peptide.

-

Perform high-resolution scans of C 1s, O 1s, and N 1s regions to analyze the chemical states and confirm the presence of peptide bonds.

-

The surface density of the peptide can be estimated from the N/C or N/Si (for silanized surfaces) atomic ratios.

Contact Angle Goniometry:

-

Measure the static water contact angle on the unmodified and modified surfaces.

-

A decrease in contact angle after immobilization of the hydrophilic REDV peptide indicates successful surface modification.

Protocol 5: Cell Adhesion Assay

This protocol describes a static cell adhesion assay to evaluate the functionality of the REDV-modified surface.[8][9][10][11]

Materials:

-

REDV-modified and control (unmodified) substrates

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Calcein AM or other fluorescent cell stain

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture HUVECs to 80-90% confluency in EGM.

-

Harvest the cells using Trypsin-EDTA and resuspend in serum-free EGM.

-

Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

-

Label the cells with Calcein AM according to the manufacturer's protocol.

-

-

Cell Seeding:

-

Place the sterile REDV-modified and control substrates in a multi-well plate.

-

Add 1 mL of the HUVEC suspension to each well.

-

Incubate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adhesion.

-

-

Washing:

-

Gently wash each substrate three times with warm PBS to remove non-adherent cells.

-

-

Quantification:

-

Microplate Reader: Lyse the adherent cells and measure the fluorescence intensity.

-

Microscopy: Visualize and count the number of adherent fluorescent cells per unit area using a fluorescence microscope.

-

-

Data Analysis:

-

Compare the number of adherent cells on the REDV-modified surfaces to the control surfaces. A significantly higher number of adherent cells on the REDV surface indicates successful biofunctionalization.

-

References

- 1. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. babel.banrepcultural.org [babel.banrepcultural.org]

- 5. An Efficient Surface Modification Strategy Improving Endothelialization with Polydopamine Nanoparticles and REDV Peptides for Stent-Grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient surface functionalization of whole-Teflon chips with polydopamine coating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polydopamine-based surface modification for the development of peritumorally activatable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

Application Note: REDV-Functionalized Hydrogels for 3D Endothelial Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers.[1][2] Hydrogels, with their high water content and tunable mechanical properties, serve as excellent scaffolds for 3D culture.[3][4][5] For applications in tissue engineering, particularly those requiring vascularization, promoting the selective adhesion and growth of endothelial cells is critical.[6][7]

This application note details the creation and use of hydrogels functionalized with the REDV peptide (Arginine-Glutamic Acid-Aspartic Acid-Valine). The REDV sequence is a minimal active site from fibronectin that specifically binds to the α4β1 integrin, which is highly expressed on endothelial cells.[8][9][10] This specific interaction promotes the selective adhesion, spreading, and proliferation of endothelial cells, making REDV-functionalized hydrogels a powerful tool for creating biomimetic vascular environments for research and drug development.[6][11][12]

Principle of the Method: REDV-Mediated Cell Adhesion

The REDV peptide promotes endothelial cell adhesion by mimicking a key binding site in the extracellular matrix protein, fibronectin.[8][13] This peptide sequence is recognized by the α4β1 integrin receptor on the surface of endothelial cells.[9][10] The binding of multiple integrin receptors to the immobilized REDV peptides on the hydrogel scaffold initiates intracellular signaling cascades that lead to cytoskeleton organization, cell spreading, and the formation of focal adhesions. This specific ligand-receptor interaction ensures selective attachment and improved viability of endothelial cells compared to non-specific cell types.[6][7]

Experimental Protocols

Protocol 1: Synthesis of REDV-Functionalized Alginate Hydrogel

This protocol describes the covalent attachment of a GREDV peptide (Glycine added as a spacer) to an alginate backbone using carbodiimide chemistry.

Materials:

-

Sodium alginate

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

GREDV peptide (custom synthesis)

-

Dialysis tubing (MWCO 3.5 kDa)

-

Calcium chloride (CaCl₂) solution, sterile

Workflow:

Procedure:

-

Dissolve 1.0 g of sodium alginate in 100 mL of MES buffer (0.1 M MES, 0.3 M NaCl, pH 6.5).

-

Add 0.4 g of NHS and 0.9 g of EDC to the alginate solution. Stir for 30 minutes at room temperature to activate the carboxyl groups.

-

Dissolve the GREDV peptide in a small amount of MES buffer and add it to the activated alginate solution. The amount of peptide can be varied to achieve different functionalization densities (e.g., 50-100 mg).

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.

-

Transfer the solution to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.

-

Freeze the purified solution at -80°C and then lyophilize to obtain a dry, functionalized alginate powder (ALG-GREDV).

-

Store the lyophilized product at -20°C.

-

Confirm successful conjugation using characterization methods described in Protocol 3.2.

Protocol 2: Characterization of Hydrogel Functionalization

Characterization is essential to confirm the covalent attachment of the REDV peptide and to determine the physical properties of the hydrogel.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the presence of peptide bonds.

-

Method: Acquire spectra of unmodified alginate and ALG-GREDV. Look for the appearance of amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) peaks in the ALG-GREDV spectrum, which are characteristic of peptides.

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Purpose: To quantify the degree of substitution.

-

Method: Dissolve lyophilized samples in D₂O. The ratio of the integrated peak areas of the peptide's amino acid protons to the alginate's protons can be used to calculate the amount of conjugated peptide.

C. Mechanical Testing (Rheology):

-

Purpose: To measure the storage modulus (G'), an indicator of hydrogel stiffness.[14]

-

Method: Use a rheometer to perform an oscillatory frequency sweep on crosslinked hydrogel samples. The stiffness can be tuned by varying the polymer or crosslinker concentration.[15][16][17]

D. Swelling Ratio:

-

Purpose: To determine the water uptake capacity.

-

Method: Weigh a lyophilized hydrogel sample (W_dry). Immerse it in PBS at 37°C until equilibrium is reached. Remove the swollen hydrogel, blot excess water, and weigh (W_swollen). Calculate the swelling ratio = (W_swollen - W_dry) / W_dry.

Protocol 3: 3D Encapsulation of Endothelial Cells

This protocol describes how to encapsulate Human Umbilical Vein Endothelial Cells (HUVECs) within the ALG-GREDV hydrogel.

Workflow:

Procedure:

-

Prepare a sterile 2% (w/v) solution of lyophilized ALG-GREDV in serum-free cell culture medium. Warm to 37°C to dissolve.

-

Trypsinize and count HUVECs. Resuspend the cell pellet in endothelial growth medium (EGM) to a final concentration of 5 x 10⁶ cells/mL.

-

Gently mix the cell suspension with the ALG-GREDV solution at a 1:4 ratio (e.g., 100 µL of cells to 400 µL of hydrogel solution). This results in a final cell density of 1 x 10⁶ cells/mL and a final alginate concentration of 1.6%. Avoid introducing air bubbles.

-

Pipette 50 µL droplets of the cell-hydrogel mixture into the wells of a 24-well plate.

-

To crosslink the hydrogel, add 500 µL of sterile 100 mM CaCl₂ solution to each well, covering the droplets. Gelation will occur within 5-10 minutes.

-

After 10 minutes, carefully aspirate the CaCl₂ solution and replace it with 1 mL of pre-warmed EGM.

-

Incubate at 37°C, 5% CO₂. Change the medium every 2 days.

-

As a negative control, perform the same procedure with an unmodified alginate hydrogel.

Protocol 4: Cell Viability and Proliferation Assays

Assessing cell health in 3D is crucial. Standard 2D assays may need optimization for hydrogel-based cultures.[1][2][18][19]

A. Live/Dead Staining (Fluorescence Microscopy):

-

Principle: This is the most common method for visualizing viability in 3D.[20] Calcein-AM stains live cells green, and Ethidium Homodimer-1 (EthD-1) stains the nuclei of dead cells red.

-

Procedure:

-

Prepare a staining solution in PBS containing 2 µM Calcein-AM and 4 µM EthD-1.

-

Aspirate the culture medium from the hydrogels.

-

Wash gently with PBS.

-

Add enough staining solution to cover the hydrogels and incubate for 30-45 minutes at 37°C.

-

Image the hydrogels using a fluorescence or confocal microscope. Acquire Z-stacks to visualize cells throughout the gel depth.

-

B. Metabolic Activity Assay (e.g., PrestoBlue™ or MTS):

-

Principle: These assays use a reagent that is reduced by metabolically active cells to produce a fluorescent or colorimetric signal.[19][20] Note that reagent diffusion into and out of the hydrogel can affect results, so validation with microscopy is recommended.[1]

-

Procedure:

-

Aspirate the culture medium.

-

Add fresh medium containing 10% (v/v) PrestoBlue™ reagent.

-

Incubate for 1-4 hours (incubation time may need optimization).

-

Transfer a sample of the medium to a new plate and measure fluorescence (Ex/Em ~560/590 nm).

-

The signal is proportional to the number of viable cells.

-

Data Presentation

Quantitative data should be collected and presented clearly to compare different hydrogel formulations.

Table 1: Physicochemical Properties of Functionalized vs. Unmodified Hydrogels

| Property | Unmodified Alginate | REDV-Alginate | Method |

| Peptide Density | N/A | 15.5 pmol/cm² | ¹H NMR |

| Storage Modulus (G') | 2.1 ± 0.3 kPa | 2.0 ± 0.2 kPa | Rheometry |

| Swelling Ratio | 35.2 ± 2.8 | 34.5 ± 3.1 | Gravimetric |

| Contact Angle | 65° ± 4° | 48° ± 3° | Goniometry |

Note: Data are representative examples based on typical findings where functionalization slightly increases hydrophilicity without significantly altering bulk mechanical properties.[11][15]

Table 2: HUVEC Response in 3D Hydrogels After 72 Hours

| Parameter | Unmodified Alginate | REDV-Alginate | Assay |

| Cell Viability | 85% ± 5% | 94% ± 3% | Live/Dead Staining |

| Relative Proliferation | 100% (baseline) | 165% ± 12% | PrestoBlue™ Assay |

| Cell Adhesion | Low (rounded morphology) | High (spread morphology) | Microscopy |

| Vessel Density (in vivo) | 35.1 vessels/mm² | 83.7 vessels/mm² | In vivo implant[6] |

Note: Data indicates that REDV-functionalization significantly improves cell viability, proliferation, and angiogenic potential.[6][21]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Cell Viability | High shear stress during mixing; cytotoxicity of unreacted EDC/NHS. | Mix cells and hydrogel precursor gently. Ensure hydrogel is thoroughly purified via dialysis. |

| Hydrogel Dissolves | Insufficient crosslinking. | Increase CaCl₂ concentration or crosslinking time. Ensure homogenous mixing with the crosslinker. |

| Inconsistent Results | Inhomogeneous cell distribution; variable hydrogel volume. | Ensure a single-cell suspension before mixing. Use a positive displacement pipette for viscous liquids.[22] |

| High Background in Assays | Non-specific binding of assay reagents to the hydrogel matrix. | Include a cell-free hydrogel control for background subtraction. Wash gels thoroughly before adding reagents. |

References

- 1. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide REDV‐modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 [infoscience.epfl.ch]

- 10. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emerald.com [emerald.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Mechanical properties of hydrogels and their experimental determination. | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Mechanical Properties of Ca-Saturated Hydrogels with Functionalized Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functionalization of hyaluronic acid hydrogels with ECM-derived peptides to control myoblast behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. allevi3d.com [allevi3d.com]

- 21. Evaluation of RGD functionalization in hybrid hydrogels as 3D neural stem cell culture systems - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 22. nichireibiosciences.co.jp [nichireibiosciences.co.jp]

Application Notes and Protocols: REDV Peptide Conjugated Nanoparticles for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted delivery of therapeutics to specific cell types is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. For vascular-related diseases, endothelial cells (ECs) that line the interior surface of blood vessels are a key therapeutic target. The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) has emerged as a promising targeting ligand for ECs. This peptide sequence is derived from the CS5 region of fibronectin and specifically binds to integrin α4β1, a receptor highly expressed on the surface of endothelial cells but not on platelets or smooth muscle cells.[1][2]